4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H20F3N3 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and related compounds have shown promising applications in the synthesis of antimicrobial agents. For instance, similar molecules have been synthesized and demonstrated high activity against Mycobacterium smegmatis, a bacterium used as a model for tuberculosis studies (Yolal et al., 2012). Additionally, derivatives of such compounds have been synthesized for their potential use as antimicrobial agents against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Applications in Cancer Research
Compounds similar to this compound have been synthesized as intermediates in the production of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, is an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
Electrochemical Applications
The electrochemical fluorination of compounds similar to this compound has been studied. Such research explores the production of perfluoro compounds, which have various industrial applications (Abe, Baba, & Soloshonok, 2001).
Corrosion Inhibition Research
Derivatives of compounds similar to this compound have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to analyze the inhibition efficiencies of these compounds (Wang et al., 2006).
Synthesis of Novel Compounds
This chemical also plays a role in the synthesis of new compounds with potential biological applications. For example, new carboxylic acid amides containing an N-methylpiperazine fragment, closely related to this compound, were synthesized for potential use in various pharmaceutical applications (Koroleva et al., 2011).
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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